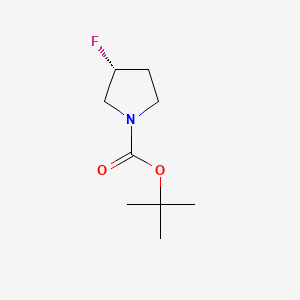

(R)-1-Boc-3-fluoropyrrolidine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

tert-butyl (3R)-3-fluoropyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16FNO2/c1-9(2,3)13-8(12)11-5-4-7(10)6-11/h7H,4-6H2,1-3H3/t7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUECTKVSIDXQQE-SSDOTTSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC[C@H](C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50654395 | |

| Record name | tert-Butyl (3R)-3-fluoropyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50654395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

876617-25-3 | |

| Record name | tert-Butyl (3R)-3-fluoropyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50654395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 876617-25-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(R)-1-Boc-3-fluoropyrrolidine physical properties

An In-Depth Technical Guide to the Physical Properties of (R)-1-Boc-3-fluoropyrrolidine

Introduction

This compound is a chiral heterocyclic compound of significant interest in medicinal chemistry and drug development. As a fluorinated pyrrolidine building block, it is incorporated into a wide array of bioactive molecules to enhance properties such as metabolic stability, binding affinity, and lipophilicity.[1][2] The precise stereochemistry and the presence of the fluorine atom make it a valuable synthon for creating novel pharmaceutical candidates.

This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals. It provides a detailed overview of the core physical and chemical properties of this compound, outlines rigorous experimental protocols for their characterization, and offers insights into the scientific principles behind these methodologies. The objective is to equip scientists with the foundational knowledge required for the effective handling, analysis, and application of this important chemical entity.

Compound Identification and Core Properties

Accurate identification is the cornerstone of any chemical analysis. The fundamental identifiers for this compound are summarized below.

| Identifier | Value |

| Chemical Name | This compound |

| Synonym | tert-Butyl (R)-3-fluoropyrrolidine-1-carboxylate[3] |

| CAS Number | 876617-25-3[4] |

| Molecular Formula | C₉H₁₆FNO₂[3] |

| Molecular Weight | 189.23 g/mol [3] |

| SMILES | CC(C)(C)OC(=O)N1CCC1 |

| InChI Key | SUECTKVSIDXQQE-SSDOTTSWSA-N |

The primary physical properties determine the compound's state and behavior under typical laboratory conditions.

| Physical Property | Value | Source(s) |

| Physical Form | Liquid | |

| Boiling Point | 230 °C | [5] |

| Density | 1.08 g/cm³ | [5] |

| Refractive Index | n20/D 1.442 | |

| Flash Point | 93 °C (200 °F) | [5] |

| Storage Temperature | 2-8 °C | [4][5] |

Spectroscopic Characterization

Spectroscopic analysis is indispensable for confirming the molecular structure and assessing the purity of this compound. The following sections detail the expected spectral features and provide standardized protocols for data acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are crucial for structural verification. The fluorine atom (¹⁹F) will induce characteristic splitting patterns in adjacent proton and carbon signals, which is a key diagnostic feature.

Causality Behind Expected Signals:

-

¹H NMR: One would expect distinct signals for the tert-butyl protons (a singlet, highly shielded), the pyrrolidine ring protons (complex multiplets, diastereotopic due to the chiral center), and the proton on the fluorine-bearing carbon (a multiplet significantly downfield and split by fluorine).

-

¹³C NMR: Signals will correspond to the quaternary and methyl carbons of the Boc group, the carbonyl carbon, and the four distinct carbons of the pyrrolidine ring. The carbon directly bonded to fluorine will exhibit a large one-bond C-F coupling constant.

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, Deuterated Chloroform) in a standard 5 mm NMR tube.[6] The use of a deuterated solvent is critical to avoid large solvent signals that would obscure the analyte's spectrum.[6]

-

Internal Standard: Add a small amount of Tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Spectrometer Setup: Place the NMR tube in the spectrometer. Ensure the instrument is properly tuned and the magnetic field is shimmed to homogeneity to achieve high-resolution spectra.

-

Data Acquisition: Acquire a ¹H NMR spectrum. Subsequently, acquire a broadband proton-decoupled ¹³C NMR spectrum. For more detailed structural assignment, 2D experiments like COSY (¹H-¹H correlation) and HSQC (¹H-¹³C one-bond correlation) can be performed.[7]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[8]

Causality Behind Expected Signals:

-

C-H stretching (alkane): Strong absorptions are expected in the 2850-3000 cm⁻¹ region.[8]

-

C=O stretching (carbamate): A very strong, sharp absorption band is characteristic for the carbonyl group of the Boc protector, typically appearing around 1700 cm⁻¹.

-

C-N stretching: This will appear in the fingerprint region, typically between 1000-1350 cm⁻¹.

-

C-F stretching: A strong absorption is expected in the 1000-1400 cm⁻¹ range, which is a key indicator for the presence of the fluorine atom.

-

Sample Preparation: As this compound is a liquid, the thin film method is most appropriate. Place one drop of the neat liquid onto the surface of a polished salt plate (e.g., NaCl or KBr), which is transparent to IR radiation.[8]

-

Cell Assembly: Gently place a second salt plate on top of the first, spreading the liquid into a thin, uniform film.

-

Data Acquisition: Place the assembled salt plates into the sample holder of the IR spectrometer.

-

Spectrum Collection: Run a background scan (air) first. Then, scan the sample to obtain the absorption spectrum.

-

Cleaning: After analysis, disassemble the plates and clean them thoroughly with a suitable dry solvent (e.g., anhydrous dichloromethane or chloroform) and store them in a desiccator.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions.[9] It is used to determine the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns.

Causality Behind Expected Signals:

-

Molecular Ion (M+): The molecular weight is 189.23. A peak corresponding to this m/z value should be observed, confirming the compound's identity.

-

Fragmentation: Common fragmentation pathways for Boc-protected amines involve the loss of the tert-butyl group ([M-57]) or isobutylene ([M-56]), and the loss of the entire Boc group ([M-101]). These fragments provide self-validating evidence for the structure.

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a volatile organic solvent like methanol or acetonitrile.[10] Take a small aliquot (e.g., 100 µL) of this stock and dilute it further into 1 mL of the same solvent. High concentrations can cause signal suppression and contaminate the instrument.[10][11]

-

Filtration: If any particulate matter is visible, filter the sample through a syringe filter to prevent clogging of the instrument's fluidics.[10]

-

Instrument Setup: Introduce the sample into the mass spectrometer, typically via direct infusion or coupled with liquid chromatography (LC-MS). Electrospray ionization (ESI) is a common and suitable ionization technique for this molecule.

-

Data Acquisition: Acquire the mass spectrum over an appropriate m/z range (e.g., 50-500 amu).

Physicochemical Properties and Determination Methods

Boiling Point Determination

The boiling point is the temperature at which a liquid's vapor pressure equals the surrounding atmospheric pressure.[12] For small research-scale quantities, the capillary method is a time-efficient and material-sparing technique.[13][14]

-

Apparatus Setup: Place a small amount (a few milliliters) of this compound into a fusion tube.[13]

-

Capillary Insertion: Take a small capillary tube and seal one end using a flame. Place this sealed capillary, open-end down, into the fusion tube containing the liquid.[13][15]

-

Heating: Attach the fusion tube to a thermometer and place the assembly in a heating bath (e.g., a Thiele tube with mineral oil or a metal heating block). The thermometer bulb and the liquid sample should be at the same level.[13]

-

Observation: Heat the bath slowly and uniformly (approx. 2 °C per minute). Observe the inverted capillary. A slow stream of bubbles will begin to emerge as trapped air expands.

-

Boiling Point Identification: As the temperature approaches the boiling point, a rapid and continuous stream of bubbles will emerge from the capillary.[13][16] Note this temperature. This indicates that the vapor pressure of the liquid has overcome the atmospheric pressure.

-

Confirmation: Remove the heat source and allow the apparatus to cool slowly. The exact boiling point is the temperature at which the bubbling stops and the liquid just begins to enter the capillary tube.[14]

Solubility Analysis

Understanding a compound's solubility is critical for reaction setup, purification, and formulation. The "like dissolves like" principle provides a predictive framework.[17] this compound possesses both nonpolar (Boc group, hydrocarbon backbone) and polar (carbamate C=O, C-F bond) characteristics, suggesting solubility in a range of common organic solvents.

-

Preparation: Aliquot approximately 25 mg of the compound into several small, labeled test tubes.[18]

-

Solvent Addition: To each tube, add 0.75 mL of a different test solvent in small portions (e.g., water, hexane, ethanol, dichloromethane, 5% aq. HCl, 5% aq. NaOH).[18]

-

Agitation: After each addition, shake the test tube vigorously for at least 60 seconds.[17][18]

-

Observation: Observe whether the compound dissolves completely. If a single clear phase results, the compound is soluble. If solid remains or two phases are present, it is insoluble.[17]

-

Interpretation:

-

Solubility in water indicates high polarity.

-

Solubility in hexane indicates a nonpolar character.

-

Solubility in 5% HCl suggests the presence of a basic functional group (the pyrrolidine nitrogen, though its basicity is reduced by the Boc group).[19]

-

Solubility in 5% NaOH would indicate an acidic proton, which is absent in this molecule.

-

Safety, Handling, and Storage

Adherence to safety protocols is paramount when working with any chemical reagent.

-

Hazards: this compound is classified as toxic if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation. It is also very toxic to aquatic life.

-

Handling: Always handle this compound in a well-ventilated chemical fume hood.[20] Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[20] Avoid inhalation of vapors and direct contact with skin and eyes.

-

Storage: Store the compound in a tightly sealed container in a refrigerator at the recommended temperature of 2-8 °C.[5] This minimizes degradation and preserves its purity.

Conclusion

This technical guide has provided a detailed examination of the essential physical properties of this compound. By understanding its core characteristics—from its molecular identity and spectroscopic signatures to its boiling point and solubility profile—researchers can confidently utilize this valuable building block in their synthetic endeavors. The experimental protocols described herein represent robust, field-proven methodologies that ensure data integrity and reproducibility. Proper application of this knowledge, combined with a steadfast commitment to safety, will enable the continued and successful use of this compound in the advancement of chemical and pharmaceutical research.

References

- Melting point determin

- Boiling Point Determination of Organic Compounds: Chemistry Guide. Vedantu. [Link]

- Determination of Boiling Point of Organic Compounds. GeeksforGeeks. [Link]

- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.

- Boiling Points - Concept Video. JoVE. [Link]

- Experiment: Determining the Boiling Points of Organic Compounds Aim: To... Filo. [Link]

- Determination Of Boiling Point Of An Organic Compound Experiment. BYJU'S. [Link]

- Procedure For Determining Solubility of Organic Compounds. Scribd. [Link]

- How To Determine Melting Point Of Organic Compounds?. Chemistry For Everyone via YouTube. [Link]

- Melting Point Determin

- Experiment: Solubility of Organic & Inorganic Compounds. Pima Community College. [Link]

- Determination Of Melting Point Of An Organic Compound. BYJU'S. [Link]

- Determination of Melting Point. Clarion University. [Link]

- How To Determine Solubility Of Organic Compounds?. Chemistry For Everyone via YouTube. [Link]

- How can you determine the solubility of organic compounds?. Quora. [Link]

- Infrared Spectroscopy (IR) - Experimental Design. Massachusetts Institute of Technology. [Link]

- Mass Spectrometry Protocols and Methods.

- Experiment 11 — Infrared Spectroscopy. Swarthmore College. [Link]

- 7: FT-IR Spectroscopy (Experiment). Chemistry LibreTexts. [Link]

- NMR Techniques in Organic Chemistry: a quick guide. University of Cambridge. [Link]

- Lab 2 - Infrared Spectroscopy (IR). WebAssign. [Link]

- Sample Preparation Protocol for Open Access MS. University of Oxford. [Link]

- Experimental Approaches of NMR Spectroscopy. Springer. [Link]

- 1H-NMR Organic Structure Guide. Scribd. [Link]

- NMR Spectroscopy in Structural Analysis of Organic Compounds. AZoLifeSciences. [Link]

- Infrared Spectroscopy.

- Lecture 13: Experimental Methods. Eugene E. Kwan, Harvard University. [Link]

- 1-Boc-3-pyrrolidinol. PubChem. [Link]

- Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes. National Institutes of Health (NIH). [Link]

- Sample Prep for Mass Spec. Biocompare. [Link]

- SAFETY DATA SHEET - 1-Boc-3-pyrrolidinone. Fisher Scientific. [Link]

- Synthesis of bioactive fluoropyrrolidines via copper(i)-catalysed asymmetric 1,3-dipolar cycloaddition of azomethine ylides. National Institutes of Health (NIH). [Link]

- 1-Boc-3-fluoro-3-hydroxymethylpyrrolidine. ChemBK. [Link]

- Mass Spectrometry. Chemistry LibreTexts. [Link]

Sources

- 1. Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of bioactive fluoropyrrolidines via copper(i)-catalysed asymmetric 1,3-dipolar cycloaddition of azomethine ylides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound 95% | Sigma-Aldrich [sigmaaldrich.com]

- 4. 876617-25-3|this compound|BLD Pharm [bldpharm.com]

- 5. 1-Boc-3-fluoropyrrolidine CAS#: 518063-52-0 [chemicalbook.com]

- 6. azolifesciences.com [azolifesciences.com]

- 7. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 8. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 9. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 10. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 11. biocompare.com [biocompare.com]

- 12. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 13. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 14. Video: Boiling Points - Concept [jove.com]

- 15. byjus.com [byjus.com]

- 16. Experiment: Determining the Boiling Points of Organic Compounds Aim: To .. [askfilo.com]

- 17. chem.ws [chem.ws]

- 18. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 19. scribd.com [scribd.com]

- 20. fishersci.com [fishersci.com]

(R)-1-Boc-3-fluoropyrrolidine chemical structure and stereochemistry

An In-Depth Technical Guide to (R)-1-Boc-3-fluoropyrrolidine: Structure, Synthesis, and Application

Introduction: The Strategic Value of a Fluorinated Building Block

In the landscape of modern drug discovery, the pursuit of novel chemical entities with enhanced pharmacological profiles is paramount. Medicinal chemists increasingly turn to structurally sophisticated, three-dimensional building blocks to escape the "flatland" of aromatic scaffolds and improve properties such as solubility, metabolic stability, and target affinity.[1][2] The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, is a privileged scaffold found in a significant percentage of FDA-approved drugs.[1] The strategic introduction of fluorine—the most electronegative element—can profoundly modulate a molecule's physicochemical and biological properties, including lipophilicity and resistance to metabolic degradation.[3]

This guide provides a comprehensive technical overview of This compound , a chiral building block that synergistically combines the benefits of the pyrrolidine core with the strategic advantages of fluorination. As a Senior Application Scientist, this document is designed to offer researchers, scientists, and drug development professionals a deep understanding of its chemical structure, stereochemistry, synthesis, and critical role as an intermediate in the creation of advanced therapeutics.

Chemical Identity and Stereochemical Integrity

This compound, also known as tert-Butyl (R)-3-fluoropyrrolidine-1-carboxylate, is a chiral intermediate whose utility is fundamentally tied to its precise three-dimensional structure.

Table 1: Core Chemical Properties

| Property | Value | Source(s) |

| CAS Number | 876617-25-3 | [4] |

| Molecular Formula | C₉H₁₆FNO₂ | [4] |

| Molecular Weight | 189.23 g/mol | [4] |

| Appearance | Liquid | |

| Purity | Typically ≥95% | |

| Storage | 2-8°C, Sealed in dry conditions | [4] |

| Refractive Index (n20/D) | ~1.442 | |

| SMILES | CC(C)(C)OC(=O)N1CCC1 | |

| InChI Key | SUECTKVSIDXQQE-SSDOTTSWSA-N |

The molecule's stereochemistry is defined by the (R)-configuration at the C-3 position of the pyrrolidine ring. This specific orientation is critical, as biological systems are inherently chiral, and the interaction of a drug candidate with its target is often highly stereoselective. The fluorine atom's position influences the pyrrolidine ring's conformation, which can lead to a more favorable binding orientation with a target protein.[2][5] Selective fluorination can induce significant conformational changes that impact the biological roles of the resulting molecules.[5][6]

Caption: 2D representation of this compound.

Scalable Synthesis: A Stereospecific Approach

The production of enantiomerically pure this compound is crucial for its use in pharmaceutical development. A robust and scalable synthesis has been developed that ensures high chiral purity.[7] The process often starts from a readily available chiral precursor, such as (S)-pyrrolidin-3-ol, and utilizes a stereospecific fluorination reaction.

The causality behind this synthetic strategy is rooted in achieving precise stereochemical control. The key step involves a nucleophilic substitution (Sₙ2) reaction , which proceeds with an inversion of stereochemistry. By starting with the (S)-enantiomer of the alcohol precursor, the Sₙ2 reaction with a fluoride source yields the desired (R)-enantiomer of the fluorinated product. The Boc (tert-butyloxycarbonyl) group serves as a crucial protecting group for the nitrogen atom, preventing it from interfering with the fluorination step and allowing for controlled modifications in subsequent synthetic transformations.

Experimental Protocol: Synthesis via Mesylation and Fluorination

This protocol describes a common two-step process to convert the corresponding alcohol, (R)-1-Boc-3-pyrrolidinol, to the target compound. Note that to obtain the (R)-fluoro product, one must start with the (S)-hydroxy precursor due to the inversion of configuration.

Step 1: Mesylation of (S)-1-Boc-3-pyrrolidinol

-

Dissolve (S)-1-Boc-3-pyrrolidinol in a suitable aprotic solvent (e.g., dichloromethane) and cool the solution to 0°C in an ice bath.

-

Add a base, such as triethylamine, to the solution to act as an acid scavenger.

-

Slowly add methanesulfonyl chloride (MsCl) dropwise to the cooled solution. The reaction is exothermic and should be controlled.

-

Allow the reaction to stir at 0°C for a specified time, monitoring for completion by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and perform a standard aqueous workup. The organic layer is dried and concentrated to yield the mesylated intermediate.

Step 2: Nucleophilic Fluorination

-

Dissolve the crude mesylate in a polar aprotic solvent suitable for Sₙ2 reactions, such as dimethylformamide (DMF) or acetonitrile.

-

Add a fluoride source, typically potassium fluoride (KF) or tetrabutylammonium fluoride (TBAF). The choice of fluoride salt and the potential use of a phase-transfer catalyst can be critical for reaction efficiency.

-

Heat the reaction mixture to an elevated temperature (e.g., 80-100°C) and stir for several hours until the reaction is complete, as monitored by TLC or GC-MS.

-

After cooling, perform an aqueous workup, extracting the product into an organic solvent.

-

Purify the crude product using column chromatography to obtain pure this compound.

Caption: Synthetic workflow for this compound.

Spectroscopic Characterization: A Self-Validating System

Accurate characterization is essential to confirm the identity, purity, and stereochemical integrity of this compound. The following spectroscopic data are characteristic of the molecule. In an achiral solvent, the NMR spectra of the (R) and (S) enantiomers are identical.[8][9]

Table 2: Key Spectroscopic Data

| Technique | Feature | Expected Chemical Shift / Value | Assignment / Notes |

| ¹H NMR | H-3 | 5.2 - 5.5 ppm | Doublet of multiplets (dm) due to large H-F coupling.[8] |

| H-2, H-5 | 3.4 - 3.8 ppm | Multiplet (m). Protons on carbons adjacent to the nitrogen.[8] | |

| H-4 | 2.2 - 2.5 ppm | Multiplet (m).[8] | |

| Boc group | ~1.4 ppm | Singlet (s), integrating to 9 protons. | |

| ¹³C NMR | C-3 | ~90-95 ppm | Large C-F coupling constant (¹JCF ≈ 170-180 Hz). |

| C-2, C-5 | ~50-55 ppm | Carbons adjacent to nitrogen. | |

| C-4 | ~30-35 ppm | ||

| Boc C=O | ~155 ppm | Carbonyl carbon of the Boc group. | |

| Boc C(CH₃)₃ | ~80 ppm | Quaternary carbon of the Boc group. | |

| Boc C(CH₃)₃ | ~28 ppm | Methyl carbons of the Boc group. | |

| IR Spectroscopy | C-F Stretch | ~1000-1100 cm⁻¹ | Characteristic absorption for an alkyl fluoride. |

| C=O Stretch | ~1690 cm⁻¹ | Strong absorption from the Boc carbonyl group. |

Protocol for Spectroscopic Data Acquisition

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.[8]

-

¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field spectrometer. Use standard parameters, such as a 30-degree pulse angle and a relaxation delay of 1-2 seconds. Co-add 16-64 scans to achieve a good signal-to-noise ratio.[8]

-

¹³C NMR Acquisition: Use a proton-decoupled pulse sequence. A greater number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary due to the lower natural abundance of ¹³C.[8]

Infrared (IR) Spectroscopy:

-

Sample Preparation (ATR): The Attenuated Total Reflectance (ATR) method is most convenient for a liquid sample. Place a small drop of the liquid on the ATR crystal.[8]

-

Data Acquisition: Record a background spectrum of the empty ATR crystal. Then, record the sample spectrum over a range of 4000-400 cm⁻¹. Co-add 16-32 scans for a high-quality spectrum.[8]

Applications in Drug Development

This compound is not merely a chemical curiosity; it is a high-value intermediate used in the synthesis of complex pharmaceutical agents. Its utility stems from the combination of its pre-installed chirality, the beneficial effects of the fluorine atom, and the synthetically versatile Boc-protecting group.

The deprotected amine, (R)-3-fluoropyrrolidine, is a key intermediate in the synthesis of several drug candidates. For instance, it is a crucial structural element in molecules developed by Roche, such as Vicasinabin and Mosperafenib.[7] The incorporation of this motif is a deliberate design choice aimed at optimizing the drug's interaction with its biological target and improving its overall pharmacokinetic profile.

Caption: Logical flow from building block to drug candidate.

Conclusion

This compound stands as a testament to the power of rational molecular design in modern medicinal chemistry. Its well-defined stereochemistry, coupled with the strategic placement of a fluorine atom on a privileged pyrrolidine scaffold, provides drug developers with a potent tool for creating next-generation therapeutics. The robust synthetic routes and clear spectroscopic signature of this molecule ensure its reliable application in multi-step syntheses. As the demand for compounds with improved three-dimensionality and fine-tuned pharmacokinetic properties continues to grow, the importance of chiral, fluorinated building blocks like this compound will undoubtedly increase.

References

- ResearchGate.Scalable Synthesis of Highly Pure (R)‐3‐Fluoropyrrolidine From (S)‐4‐Chloro‐3‐hydroxybutyronitrile.

- National Center for Biotechnology Information.Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes.

- PubChem.1-boc-3-fluoro-3-(hydroxymethyl)pyrrolidine.

- PubMed Central.Synthesis of bioactive fluoropyrrolidines via copper(i)-catalysed asymmetric 1,3-dipolar cycloaddition of azomethine ylides.

- MySkinRecipes.this compound.

- PubChem.1-Boc-3-pyrrolidinol.

- Springer.Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.

- The Pharma Journal.Fluorine in drug discovery: Role, design and case studies.

- PubMed Central.Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors.

- PubMed Central.Regio- and stereochemical stability induced by anomeric and gauche effects in difluorinated pyrrolidines.

- SpectraBase.1-Boc-pyrrolidine.

- Beilstein Journal of Organic Chemistry.Regio- and stereochemical stability induced by anomeric and gauche effects in difluorinated pyrrolidines.

- PubChem.1-boc-3-fluoro-4-pyrrolidinone.

Sources

- 1. Application of Bicyclic Pyrrolidine in Drug Development [bldpharm.com]

- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pharmacyjournal.org [pharmacyjournal.org]

- 4. 876617-25-3|this compound|BLD Pharm [bldpharm.com]

- 5. Regio- and stereochemical stability induced by anomeric and gauche effects in difluorinated pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. d-nb.info [d-nb.info]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

The Strategic Incorporation of (R)-1-Boc-3-fluoropyrrolidine in Modern Drug Discovery: A Technical Guide

For Immediate Release

A Comprehensive Technical Overview of (R)-1-Boc-3-fluoropyrrolidine for Researchers, Scientists, and Drug Development Professionals

This document serves as an in-depth technical guide on this compound, a chiral building block of increasing significance in medicinal chemistry. We will explore its fundamental properties, synthesis, and strategic applications, providing field-proven insights for its effective utilization in the development of novel therapeutics.

Core Compound Identification

This compound is a synthetically versatile building block valued for its unique combination of a rigid, saturated heterocyclic core, a stereodefined fluorine substituent, and a readily cleavable protecting group. These features offer medicinal chemists a powerful tool to modulate the physicochemical and pharmacokinetic properties of drug candidates.

| Property | Value | Source(s) |

| CAS Number | 876617-25-3 | [1][2] |

| Molecular Formula | C₉H₁₆FNO₂ | [3] |

| Molecular Weight | 189.23 g/mol | [3] |

| Appearance | Liquid | [1] |

| Storage Temperature | 2-8°C | [1] |

The Rationale for Fluorination: A Strategic Advantage in Drug Design

The introduction of fluorine into drug candidates is a well-established strategy to enhance their therapeutic potential. The unique properties of the fluorine atom, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to its biological target. The strategic placement of a fluorine atom on the pyrrolidine ring can block sites of metabolic degradation, thereby increasing the drug's half-life and bioavailability. Furthermore, the electronegativity of fluorine can alter the basicity of the nearby nitrogen atom, which can be critical for optimizing interactions with biological targets and improving cell permeability.

Synthesis of this compound: A Stereoselective Approach

The synthesis of this compound necessitates a stereocontrolled approach to ensure the desired enantiopurity, which is critical for its application in chiral drug molecules. A common and effective strategy involves the stereospecific fluorination of a chiral precursor, typically (R)-1-Boc-3-hydroxypyrrolidine.

Two-Step Stereospecific Fluorination Protocol

This protocol is based on the principle of a nucleophilic substitution reaction with inversion of stereochemistry.

Step 1: Mesylation of (R)-1-Boc-3-hydroxypyrrolidine

The hydroxyl group of (R)-1-Boc-3-hydroxypyrrolidine is first converted into a good leaving group, typically a mesylate. This is achieved by reacting the alcohol with methanesulfonyl chloride in the presence of a non-nucleophilic base, such as triethylamine, in an anhydrous aprotic solvent like dichloromethane at reduced temperatures to control reactivity.

Step 2: Nucleophilic Fluorination

The resulting mesylate is then subjected to nucleophilic substitution with a fluoride source, such as potassium fluoride, often in the presence of a phase-transfer catalyst to enhance the solubility and reactivity of the fluoride ion. This Sₙ2 reaction proceeds with inversion of configuration at the chiral center, yielding the desired this compound.

Caption: A typical workflow for the synthesis of this compound.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of the physicochemical and spectroscopic properties of this compound is essential for its effective use in synthesis and for quality control.

| Property | Value |

| Refractive Index (n20/D) | 1.442 |

| Flash Point | 105.6 °C (222.1 °F) |

Spectroscopic Characterization

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the Boc group (a singlet around 1.4 ppm integrating to 9 protons) and complex multiplets for the pyrrolidine ring protons. The proton attached to the carbon bearing the fluorine atom will exhibit coupling to the fluorine, resulting in a doublet of multiplets.

-

¹³C NMR: The carbon NMR spectrum will display a signal for the carbonyl carbon of the Boc group around 154 ppm and the quaternary carbon of the Boc group around 80 ppm. The carbon atom bonded to fluorine will show a large one-bond carbon-fluorine coupling constant.

-

¹⁹F NMR: The fluorine NMR spectrum is expected to show a single resonance for the fluorine atom, likely in the range of -170 to -180 ppm (referenced to CFCl₃), which will be split by the adjacent protons.[4]

-

IR Spectroscopy: The infrared spectrum will feature a strong absorption band around 1700 cm⁻¹ corresponding to the carbonyl stretching of the Boc protecting group. A C-F stretching vibration is expected in the 1000-1100 cm⁻¹ region.[4]

-

Mass Spectrometry: Under electrospray ionization (ESI) conditions, the protonated molecule [M+H]⁺ would be expected at m/z 190.12.

Applications in Drug Development

The (R)-3-fluoropyrrolidine scaffold is a privileged motif in medicinal chemistry, appearing in a number of drug candidates and approved therapies. The Boc-protected version, this compound, serves as a key intermediate in the synthesis of these complex molecules. Its incorporation can lead to compounds with improved potency, selectivity, and pharmacokinetic profiles.

While specific examples of marketed drugs containing the intact this compound are uncommon due to the lability of the Boc group under physiological conditions, the (R)-3-fluoropyrrolidine core is found in various therapeutic agents, particularly those targeting the central nervous system.

Safety and Handling

This compound is classified as acutely toxic if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1] It is also considered harmful to aquatic life.[1] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a valuable and versatile chiral building block for modern drug discovery. Its unique structural and electronic properties, conferred by the stereodefined fluorine atom and the pyrrolidine ring, provide medicinal chemists with a powerful tool for the rational design of novel therapeutics with enhanced properties. A thorough understanding of its synthesis, properties, and safe handling is crucial for its successful application in the development of the next generation of medicines.

References

- Macmillan Group - Princeton University. SUPPLEMENTARY INFORMATION.

- MDPI. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors.

- Amerigo Scientific. This compound (95%).

- MySkinRecipes. This compound.

Sources

Fluorinated Pyrrolidine Derivatives: A Comprehensive Technical Guide to Their Biological Activity

This guide provides an in-depth exploration of the synthesis, biological activities, and evaluation of fluorinated pyrrolidine derivatives. It is intended for researchers, scientists, and drug development professionals seeking to leverage this unique chemical space for therapeutic innovation.

The Strategic Advantage of Fluorine in the Pyrrolidine Scaffold

The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, is a cornerstone of medicinal chemistry, appearing in numerous FDA-approved drugs.[1] Its non-planar, puckered conformation allows for a three-dimensional exploration of pharmacophore space, a critical feature for achieving high target specificity and potency.[1][2] The pyrrolidine scaffold's stereogenic centers further contribute to the precise spatial arrangement of substituents, which is crucial for enantioselective interactions with biological targets.[1]

The introduction of fluorine into the pyrrolidine ring profoundly modulates its physicochemical and biological properties.[3] Fluorine's high electronegativity and small atomic radius can induce significant changes in:

-

Conformation: The strong inductive effect of fluorine can enforce a specific pucker on the pyrrolidine ring, thereby influencing the overall shape of the molecule and its binding to target proteins.[1][4] For instance, trans-4-fluoroproline favors an exo envelope conformation, while the cis isomer prefers an endo conformation.[5]

-

Basicity: The electron-withdrawing nature of fluorine lowers the pKa of the pyrrolidine nitrogen, reducing its basicity.[6] This can be advantageous in mitigating off-target effects, such as hERG channel inhibition, which is often associated with highly basic compounds.[7]

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes.[3] This can enhance the pharmacokinetic profile of a drug candidate by increasing its half-life.

-

Binding Affinity: Fluorine can participate in favorable interactions with biological targets, including hydrogen bonds and halogen bonds, thereby increasing binding affinity and potency.[8]

Synthesis of Fluorinated Pyrrolidine Derivatives

The synthesis of fluorinated pyrrolidines can be broadly categorized into two approaches: fluorination of a pre-existing pyrrolidine ring or construction of the ring from fluorinated precursors.[9]

A common strategy involves the [3+2] cycloaddition of azomethine ylides with fluorinated alkenes. This method allows for the stereocontrolled synthesis of a variety of substituted fluoropyrrolidines.[10] Another approach is the iodocyclization of allylic fluorides bearing a nitrogen nucleophile, which yields 3-fluoropyrrolidines with high diastereoselectivity.[11]

Below is a generalized workflow for the synthesis of fluorinated pyrrolidines via a cycloaddition reaction.

Caption: Generalized workflow for the synthesis of fluorinated pyrrolidines.

Diverse Biological Activities and Therapeutic Potential

Fluorinated pyrrolidine derivatives have demonstrated a wide spectrum of biological activities, making them promising candidates for the treatment of various diseases.

Dipeptidyl Peptidase-4 (DPP-4) Inhibition for Type 2 Diabetes

DPP-4 is a serine protease that inactivates incretin hormones, such as glucagon-like peptide-1 (GLP-1), which are responsible for stimulating insulin secretion.[12] Inhibition of DPP-4 prolongs the action of incretins, leading to improved glycemic control in patients with type 2 diabetes.[13]

Fluorinated pyrrolidine-2-carbonitriles have emerged as potent and selective DPP-4 inhibitors.[14] The pyrrolidine ring mimics the proline residue of the natural substrate, while the nitrile group forms a covalent adduct with the catalytic serine residue (Ser630) in the active site of DPP-4.[12] Fluorination of the pyrrolidine ring, particularly at the 4-position, has been shown to enhance potency.[12][14] This is attributed to favorable hydrophobic interactions within the S1 pocket of the enzyme.[12]

The mechanism of DPP-4 inhibition by a fluorinated pyrrolidine derivative is depicted below.

Caption: Mechanism of DPP-4 inhibition by a fluorinated pyrrolidine derivative.

NMDA Receptor Antagonism for Neurological Disorders

The N-methyl-D-aspartate (NMDA) receptor is a glutamate-gated ion channel that plays a crucial role in synaptic plasticity, learning, and memory.[15] However, overactivation of NMDA receptors can lead to excitotoxicity and neuronal cell death, implicating them in various neurological disorders, including schizophrenia and Alzheimer's disease.[5][16]

Certain pyrrolidine derivatives act as antagonists at the glycine binding site of the NMDA receptor.[17] The development of GlyT1 inhibitors, which increase glycine concentrations at the synapse, is a promising therapeutic strategy for disorders associated with NMDA receptor hypofunction.[5] Fluorophenyl substituents at the 3-position of pyrrolidine sulfonamides have been shown to improve potency.[5]

Anticancer Activity

The pyrrolidine scaffold is present in several anticancer agents.[3] Fluorinated derivatives have also been investigated for their potential to inhibit cancer cell proliferation. For example, certain polysubstituted pyrrolidines have demonstrated good inhibitory effects against various cancer cell lines, inducing cell cycle arrest and apoptosis.[3] The incorporation of fluorine can enhance the anticancer activity of these compounds.[18]

Antiviral and Antifungal Activity

Fluorine is a common feature in many antiviral and antifungal drugs.[19] The introduction of fluorine can enhance the metabolic stability and bioavailability of these agents.[3] Fluorinated pyrrolidines have shown promising activity against a range of viruses and fungi. For example, some derivatives have demonstrated significant antifungal activity against common plant fungi, with the fluorine atoms playing a crucial role in their efficacy.[10]

Experimental Protocols for Biological Evaluation

A generalized workflow for the biological evaluation of fluorinated pyrrolidine derivatives is presented below.

Caption: Generalized workflow for the biological evaluation of novel compounds.

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.[20] It is based on the reduction of the yellow MTT tetrazolium salt to purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[20]

Step-by-Step Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight to allow for cell attachment.[21]

-

Compound Treatment: Treat the cells with various concentrations of the fluorinated pyrrolidine derivatives for 24, 48, or 72 hours.[20]

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[22]

-

Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[20]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[21]

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Antiviral Activity: Plaque Reduction Assay

The plaque reduction assay is the gold standard for determining the infectivity of lytic viruses and evaluating the efficacy of antiviral compounds.[23] It measures the reduction in the number of viral plaques in a cell monolayer in the presence of the test compound.[23][24]

Step-by-Step Protocol:

-

Cell Seeding: Seed host cells in 6-well plates to form a confluent monolayer.[25]

-

Virus Infection: Infect the cells with a known amount of virus (e.g., 100 plaque-forming units) for 1-2 hours.[24]

-

Compound Treatment: Remove the virus inoculum and overlay the cells with a medium containing various concentrations of the fluorinated pyrrolidine derivative.[23]

-

Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-3 days).[26]

-

Plaque Visualization: Fix the cells with a fixative solution (e.g., 10% formalin) and stain with crystal violet.[23][26] Plaques will appear as clear zones against a purple background of viable cells.[23]

-

Data Analysis: Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the untreated virus control. Determine the EC50 value (the concentration of the compound that reduces the number of plaques by 50%).

Antifungal Activity: Broth Microdilution Assay

The broth microdilution method is a standardized technique for determining the minimum inhibitory concentration (MIC) of an antifungal agent against a specific fungus.

Step-by-Step Protocol:

-

Compound Preparation: Prepare serial two-fold dilutions of the fluorinated pyrrolidine derivatives in a 96-well microtiter plate containing a suitable broth medium (e.g., RPMI-1640).

-

Inoculum Preparation: Prepare a standardized fungal inoculum according to CLSI or EUCAST guidelines.

-

Inoculation: Add the fungal inoculum to each well of the microtiter plate.

-

Incubation: Incubate the plates at an appropriate temperature for 24-48 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that causes a significant inhibition of fungal growth (e.g., 50% or 90%) compared to the growth control.

Quantitative Data Summary

The following table summarizes the reported biological activities of representative fluorinated pyrrolidine derivatives.

| Compound Class | Target/Activity | Example Compound | IC50/EC50 (µM) | Reference |

| Pyrrolidine-2-carbonitrile | DPP-4 Inhibition | Compound 17a | 0.017 | [14] |

| 5-Arylidene-pyrrolidine-2,3,4-trione 3-oxime | NMDA Receptor Antagonist | Oxime 13b | Nanomolar range | [17] |

Conclusion

Fluorinated pyrrolidine derivatives represent a highly promising class of compounds with diverse biological activities. The strategic incorporation of fluorine into the pyrrolidine scaffold allows for the fine-tuning of physicochemical properties, leading to enhanced potency, selectivity, and pharmacokinetic profiles. The synthetic methodologies and biological evaluation protocols outlined in this guide provide a framework for the rational design and development of novel therapeutics based on this versatile chemical motif.

References

- Combettes, L. E., Schuler, M., Patel, R., Bonillo, B., Odell, B., Thompson, A. L., Claridge, T. D. W., & Gouverneur, V. (2012). Synthesis of 3-fluoropyrrolidines and 4-fluoropyrrolidin-2-ones from allylic fluorides. Chemistry, 18(41), 13126–13132. [Link]

- National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. [Link]

- Kato, N., et al. (2013). Synthesis and biological evaluation of pyrrolidine-2-carbonitrile and 4-fluoropyrrolidine-2-carbonitrile derivatives as dipeptidyl peptidase-4 inhibitors for the treatment of type 2 diabetes. Bioorganic & Medicinal Chemistry, 21(23), 7418–7429. [Link]

- Xu, X., et al. (2021). Synthesis of bioactive fluoropyrrolidines via copper(i)-catalysed asymmetric 1,3-dipolar cycloaddition of azomethine ylides. Chemical Science, 12(4), 1559-1565. [Link]

- Hu, Y., Ma, C., & Wang, J. (2022). Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63. Bio-protocol, 12(3), e4314. [Link]

- Arotech. (n.d.). 3-FLUOROPYRROLIDINE HYDROCHLORIDE. [Link]

- Raines, R. T. (2017). 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins. Topics in Heterocyclic Chemistry, 48, 1-25. [Link]

- ResearchGate. (2025).

- Bio-protocol. (n.d.). Antiviral assay. [Link]

- AMiner. (n.d.). Pyrrolidides: Synthesis and Structure-Activity Relationship As Inhibitors of Dipeptidyl Peptidase Iv. [Link]

- Brieflands. (2024).

- Lin, F. Y., et al. (2024). Regio- and stereochemical stability induced by anomeric and gauche effects in difluorinated pyrrolidines. RSC Advances, 14(25), 17897-17906. [Link]

- Salwiczek, M., et al. (2018). Fluorinated Prolines as Conformational Tools and Reporters for Peptide and Protein Chemistry. Biochemistry, 57(45), 6329-6340. [Link]

- Spector, T., et al. (1995). A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates. Antimicrobial Agents and Chemotherapy, 39(6), 1357-1361. [Link]

- WIPO Patentscope. (2025). new process for the preparation of (3r)-fluoropyrrolidine hydrochloride. [Link]

- Tomovic, K., et al. (2021). Structure–Activity Relationship Analysis of Cocrystallized Gliptin-like Pyrrolidine, Trifluorophenyl, and Pyrimidine-2,4-Dione Dipeptidyl Peptidase-4 Inhibitors. Molecules, 26(13), 3998. [Link]

- ResearchGate. (n.d.). NMDA receptor antagonists. [Link]

- Angeli, C., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4823. [Link]

- ResearchGate. (n.d.). (A–F)

- ResearchGate. (n.d.).

- Gade, A. C., & Sobel, J. D. (2014). Antifungal Susceptibility Testing: Current Approaches. Clinical Infectious Diseases, 59(3), 415-420. [Link]

- Fisher, M. C., et al. (2018). A Practical Guide to Antifungal Susceptibility Testing. Journal of Fungi, 4(4), 117. [Link]

- Preprints.org. (2024). Fluorine in drug discovery: Role, design and case studies. [Link]

- Ang-Ting, T., et al. (2018). Minimising conformational bias in fluoroprolines through vicinal difluorination.

- Khan, I., et al. (2023). Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents. Molecules, 28(15), 5860. [Link]

- National Center for Biotechnology Information. (2023). Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents. [Link]

- ASM Journals. (2025). A novel pan-fungal screening platform for antifungal drug discovery: proof of principle study. Antimicrobial Agents and Chemotherapy. [Link]

- Schleifer, K. J., et al. (1999). Pyrrolidine-2,4-diones with affinity to the N-methyl-D-aspartate (glycine site) receptor, Part II. 5-Arylidene-pyrrolidine-2,3,4-trione 3-oximes as NMDA receptor antagonists. Archiv der Pharmazie, 332(9), 309-316. [Link]

- Pfaller, M. A., & Rex, J. H. (2001). Antifungal Susceptibility Testing: Practical Aspects and Current Challenges. Clinical Infectious Diseases, 32(11), 1619-1628. [Link]

- Thompson, G. R., et al. (2020). Antifungal Susceptibility Testing: A Primer for Clinicians. Open Forum Infectious Diseases, 7(5), ofaa178. [Link]

- MDPI. (2023).

- Al-Zoubi, R. M., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules, 28(1), 21. [Link]

- ResearchGate. (2025). Applications of Fluorine in Medicinal Chemistry. [Link]

- ResearchGate. (n.d.). Novel 2-Pyrrolidone Derivatives as Negative Allosteric Modulators of GluN2B-Containing NMDA Receptors. [Link]

- Angeli, C., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4823. [Link]

- ResearchGate. (n.d.). Synthesis and biological evaluation of substituted pyrrolidines and pyrroles as potential anticancer agents. [Link]

- Ojima, I., et al. (2013). Strategic Incorporation of Fluorine into Taxoid Anticancer Agents for Medicinal Chemistry and Chemical Biology Studies. Journal of Organic Chemistry, 78(13), 6358-6375. [Link]

Sources

- 1. 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Regio- and stereochemical stability induced by anomeric and gauche effects in difluorinated pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Antiviral assay -Antimicrobial assay -Microbiology-BIO-PROTOCOL [bio-protocol.org]

- 7. pharmacyjournal.org [pharmacyjournal.org]

- 8. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 9. Synthesis of bioactive fluoropyrrolidines via copper(i)-catalysed asymmetric 1,3-dipolar cycloaddition of azomethine ylides - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis of 3-fluoropyrrolidines and 4-fluoropyrrolidin-2-ones from allylic fluorides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. brieflands.com [brieflands.com]

- 12. Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis and biological evaluation of pyrrolidine-2-carbonitrile and 4-fluoropyrrolidine-2-carbonitrile derivatives as dipeptidyl peptidase-4 inhibitors for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Pyrrolidine-2,4-diones with affinity to the N-methyl-D-aspartate (glycine site) receptor, Part II. 5-Arylidene-pyrrolidine-2,3,4-trione 3-oximes as NMDA receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. atcc.org [atcc.org]

- 21. pdf.benchchem.com [pdf.benchchem.com]

- 22. Viral Titering-Plaque Assay Protocol - Creative Biogene [creative-biogene.com]

- 23. Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63 - PMC [pmc.ncbi.nlm.nih.gov]

- 24. A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 26. academic.oup.com [academic.oup.com]

The Strategic Incorporation of Chiral Fluorinated Heterocycles: A Technical Guide for Modern Drug Discovery

Abstract

The deliberate introduction of fluorine into heterocyclic scaffolds has become a cornerstone of modern medicinal chemistry, profoundly influencing the pharmacokinetic and pharmacodynamic profiles of drug candidates. This guide provides an in-depth exploration of chiral fluorinated heterocycles, from the fundamental principles governing the effects of fluorination to the latest advancements in their stereoselective synthesis. We will dissect the causal relationships behind experimental choices in their design and synthesis, offering field-proven insights for researchers, scientists, and drug development professionals. This document aims to serve as a comprehensive resource, bridging the gap between theoretical concepts and practical applications in the quest for novel therapeutics.

The "Fluorine Effect": A Paradigm Shift in Medicinal Chemistry

The substitution of hydrogen with fluorine, the most electronegative element, instigates a cascade of physicochemical alterations within a molecule.[1][2] These changes are not merely incremental but can fundamentally reshape a compound's biological activity.[3] Understanding these effects is paramount for the rational design of chiral fluorinated heterocycles.

1.1. Modulation of Physicochemical Properties:

-

pKa Alteration: The strong electron-withdrawing nature of fluorine significantly lowers the pKa of nearby basic nitrogen atoms within a heterocycle.[4] This enhanced acidity can be strategically employed to fine-tune the ionization state of a drug at physiological pH, thereby influencing its solubility, membrane permeability, and target engagement.[5]

-

Lipophilicity Tuning: While seemingly counterintuitive for such a polar atom, the introduction of fluorine often increases a molecule's lipophilicity.[6] This is particularly true for trifluoromethyl (-CF3) groups.[3] Judicious placement of fluorine can, therefore, enhance a drug's ability to cross cellular membranes and the blood-brain barrier.[7]

-

Metabolic Stability: The carbon-fluorine bond is one of the strongest covalent bonds in organic chemistry.[8] Replacing a metabolically labile C-H bond with a C-F bond can effectively block oxidative metabolism by cytochrome P450 enzymes, thereby increasing the drug's half-life and bioavailability.[2][7]

1.2. Conformational Control and Pre-organization:

Fluorine substitution can exert profound control over the conformational preferences of a heterocyclic ring.[9][10] This "conformational tuning" is a powerful tool for pre-organizing a ligand into its bioactive conformation, minimizing the entropic penalty upon binding to its target protein.[11][12] The gauche effect, where a C-F bond prefers a gauche orientation relative to an adjacent electron-rich group, and dipole-dipole interactions are key drivers of these conformational biases.[9]

The Architectural Blueprint: Stereoselective Synthesis of Chiral Fluorinated Heterocycles

The biological activity of chiral molecules is exquisitely dependent on their three-dimensional arrangement. Consequently, the development of robust and stereoselective methods for the synthesis of chiral fluorinated heterocycles is a central theme in contemporary organic chemistry.

2.1. Catalytic Asymmetric Fluorination: A Direct Approach

The direct introduction of fluorine in an enantioselective manner represents an ideal synthetic strategy.[13] This is often achieved through electrophilic fluorination using reagents like Selectfluor® in the presence of a chiral catalyst.

-

Organocatalysis: Chiral amines, phosphoric acids, and bifunctional catalysts have emerged as powerful tools for promoting enantioselective fluorination reactions.[14] These catalysts activate the substrate and create a chiral environment to direct the approach of the fluorinating agent.

-

Transition Metal Catalysis: Chiral complexes of transition metals such as palladium, nickel, and copper can effectively catalyze asymmetric fluorinations.[15][16][17] These methods often involve the formation of a chiral metal-enolate intermediate that reacts with an electrophilic fluorine source.[15]

Experimental Protocol: Asymmetric Fluorination of a β-Ketoester using a Chiral Nickel Catalyst

This protocol is adapted from seminal work in the field of catalytic enantioselective fluorination.[15]

Objective: To synthesize an enantioenriched α-fluoro-β-ketoester.

Materials:

-

β-ketoester (1.0 mmol)

-

Selectfluor® (1.2 mmol)

-

Ni(ClO₄)₂·6H₂O (10 mol%)

-

Chiral ligand (e.g., DBFOX-Ph) (11 mol%)

-

Anhydrous acetonitrile (5 mL)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere, add Ni(ClO₄)₂·6H₂O (10 mol%) and the chiral ligand (11 mol%).

-

Add anhydrous acetonitrile (2 mL) and stir the mixture at room temperature for 1 hour to form the catalyst complex.

-

In a separate flask, dissolve the β-ketoester (1.0 mmol) in anhydrous acetonitrile (3 mL).

-

Add the β-ketoester solution to the catalyst mixture.

-

Add Selectfluor® (1.2 mmol) portion-wise over 10 minutes.

-

Stir the reaction mixture at room temperature and monitor by TLC or LC-MS until the starting material is consumed.

-

Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.

-

Extract the aqueous layer with ethyl acetate (3 x 10 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica gel to afford the chiral α-fluoro-β-ketoester.

-

Determine the enantiomeric excess (ee) by chiral HPLC analysis.

Causality Behind Experimental Choices:

-

Inert Atmosphere: Prevents moisture from interfering with the catalyst and reagents.

-

Anhydrous Solvent: Water can deactivate the Lewis acidic nickel catalyst.

-

Pre-formation of the Catalyst Complex: Ensures the chiral ligand is properly coordinated to the metal center before the introduction of the substrate.

-

Portion-wise Addition of Selectfluor®: Controls the reaction rate and minimizes potential side reactions.

2.2. Nucleophilic Fluorination Strategies:

Nucleophilic fluorination, employing fluoride sources like potassium fluoride or cesium fluoride, offers a complementary approach. These reactions often require the activation of a leaving group, such as a hydroxyl or sulfonic ester, at the stereocenter.

2.3. Biocatalysis: The Green Chemistry Approach

Enzymes are increasingly being harnessed for the synthesis of chiral fluorinated compounds, offering unparalleled selectivity under mild reaction conditions.[18][19][20]

-

Fluorinases: While rare in nature, fluorinase enzymes can catalyze the formation of a C-F bond from fluoride ions.[18]

-

Aldolases and Other C-C Bond Forming Enzymes: These enzymes can accept fluorinated substrates to create complex chiral fluorinated molecules.[21]

-

Directed Evolution: Protein engineering techniques are being used to evolve enzymes with enhanced activity and selectivity for non-natural fluorinated substrates.[19][20]

Diagram: Synthetic Pathways to Chiral Fluorinated Heterocycles

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. mdpi.com [mdpi.com]

- 3. Fluorine as a key element in modern drug discovery and development | LE STUDIUM [lestudium-ias.com]

- 4. Fluorine in Pharmaceuticals: Key Properties & Drug Development - AiFChem [aifchem.com]

- 5. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00997A [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. pharmacyjournal.org [pharmacyjournal.org]

- 8. Organofluorine chemistry - Wikipedia [en.wikipedia.org]

- 9. soc.chim.it [soc.chim.it]

- 10. Stereoselectively fluorinated N-heterocycles: a brief survey - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Fluorinated Rings: Conformation and Application | The Nairoukh Research Group [nairoukh.huji.ac.il]

- 13. organicreactions.org [organicreactions.org]

- 14. Recent advances in stereoselective construction of fluorinated quaternary carbon centers from fluorinated compounds - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Catalytic Asymmetric Synthesis of Tertiary Alkyl Fluorides: Negishi Cross-Couplings of Racemic α,α-Dihaloketones [dspace.mit.edu]

- 17. pubs.acs.org [pubs.acs.org]

- 18. A Biocatalytic Platform for Synthesis of Chiral α-Trifluoromethylated Organoborons - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pubs.acs.org [pubs.acs.org]

- 20. researchgate.net [researchgate.net]

- 21. Aldolase-Catalyzed Synthesis of Chiral Organofluorines - ProQuest [proquest.com]

An In-Depth Technical Guide to the Role of the Boc Protecting Group in Pyrrolidine Synthesis

Abstract

The pyrrolidine ring is a privileged scaffold in modern drug discovery, forming the core of numerous FDA-approved therapeutics.[1][2] Its synthesis, particularly in a stereocontrolled manner, is a cornerstone of medicinal chemistry. Central to these synthetic endeavors is the strategic use of protecting groups to mask the reactivity of the pyrrolidine nitrogen. Among the arsenal of available options, the tert-butyloxycarbonyl (Boc) group has emerged as a preeminent tool, valued for its robustness, ease of application, and mild cleavage conditions.[3][4] This technical guide provides an in-depth exploration of the Boc group's fundamental role in pyrrolidine synthesis. We will dissect the mechanisms of protection and deprotection, showcase its application in key synthetic strategies, and provide field-proven experimental protocols and characterization data relevant to researchers, scientists, and drug development professionals.

The Strategic Imperative for Amine Protection in Synthesis

In multi-step organic synthesis, functional groups that are not intended to participate in a given transformation must be temporarily masked. Amines, being both nucleophilic and basic, are prime candidates for protection.[5] Unprotected pyrrolidine nitrogen can engage in a host of undesired side reactions, such as acting as a base, a nucleophile in acylation or alkylation reactions, or interfering with metal-catalyzed processes. The ideal protecting group should be:

-

Easy to install in high yield.

-

Stable to a wide range of reaction conditions.

-

Readily removed in high yield under mild conditions that do not affect other functional groups.

The Boc group fulfills these criteria exceptionally well, making it a workhorse in the synthesis of complex molecules.[4][6] It converts the highly reactive amine into a significantly less reactive carbamate, thereby enabling selective transformations elsewhere in the molecule.[4]

Core Principles: Mechanism of Boc Protection and Deprotection

The utility of the Boc group is rooted in its predictable and well-understood reactivity.

Boc Protection: Masking the Amine

The most common method for introducing the Boc group is through the reaction of the pyrrolidine nitrogen with di-tert-butyl dicarbonate (Boc₂O).[7] The mechanism involves a straightforward nucleophilic acyl substitution where the amine attacks one of the electrophilic carbonyl carbons of the anhydride.[8][9] The resulting intermediate collapses, eliminating a tert-butyl carbonate anion, which subsequently decomposes to the stable tert-butanol and carbon dioxide gas.[10] This decomposition provides a strong thermodynamic driving force for the reaction.[8]

Caption: Mechanism of N-Boc protection of a secondary amine.

Boc Deprotection: Unveiling the Amine

The defining characteristic of the Boc group is its lability under acidic conditions.[11] This is typically achieved using strong acids like trifluoroacetic acid (TFA) in a non-nucleophilic solvent such as dichloromethane (DCM), or hydrogen chloride (HCl) in an ethereal solvent like 1,4-dioxane.[7][12]

The deprotection mechanism is initiated by the protonation of the carbamate's carbonyl oxygen.[3][8] This activation facilitates the fragmentation of the protecting group, which proceeds via a stable tertiary carbocation (tert-butyl cation) and a transient carbamic acid intermediate.[3][5] The tert-butyl cation is typically scavenged or fragments into gaseous isobutylene, while the carbamic acid readily decarboxylates to release the free amine and carbon dioxide.[8][13]

Caption: Acid-catalyzed mechanism for N-Boc deprotection.

The Power of Orthogonality

A key advantage of the Boc group is its stability in the presence of bases, nucleophiles, and conditions for catalytic hydrogenation.[3] This stability allows for an "orthogonal" protection strategy, where different protecting groups can be removed selectively from a molecule without affecting others.[4] The Boc group is orthogonal to:

-

Fmoc (9-fluorenylmethoxycarbonyl): Removed with base (e.g., piperidine).[8]

-

Cbz (benzyloxycarbonyl): Removed by catalytic hydrogenation (e.g., H₂, Pd/C).[8]

This orthogonality is fundamental in complex syntheses, such as solid-phase peptide synthesis, and in the construction of highly functionalized pyrrolidine-based drug candidates.[4]

Synthetic Strategies for Pyrrolidine Construction Leveraging the Boc Group

The Boc group is integral to several major strategies for synthesizing substituted pyrrolidines.

Strategy 1: Functionalization of the N-Boc-Pyrrolidine Scaffold

Protecting the pyrrolidine nitrogen as its Boc derivative pacifies its reactivity and allows for selective functionalization at other positions on the ring. A prominent example is the asymmetric deprotonation of N-Boc-pyrrolidine at the C2 position using a strong base like sec-butyllithium in the presence of a chiral ligand like sparteine.[14] The resulting organolithium species can be trapped with various electrophiles to install substituents in a highly enantioselective manner.[15]

Caption: General workflow for C2-functionalization of pyrrolidine.

Strategy 2: Intramolecular Cyclization of Boc-Protected Precursors

Another powerful approach involves the construction of the pyrrolidine ring itself via intramolecular cyclization of an acyclic precursor. In this strategy, a Boc-protected amine is tethered to a chain containing a suitable leaving group or an electrophilic center. Base- or acid-mediated cyclization then forges the five-membered ring.[16] This method is particularly effective for creating stereodefined pyrrolidines from chiral acyclic starting materials.[17]

For example, a Boc-protected amino alcohol can be activated (e.g., by converting the alcohol to a tosylate or mesylate) and subsequently treated with a base to induce an intramolecular SN2 reaction, yielding the N-Boc-pyrrolidine derivative.[16]

Field-Proven Experimental Protocols

The following protocols are provided as validated, self-contained procedures for the protection and deprotection of the pyrrolidine nitrogen.

Protocol 1: Synthesis of tert-butyl pyrrolidine-1-carboxylate (N-Boc-pyrrolidine)

This protocol describes the straightforward protection of pyrrolidine using Boc anhydride.

Materials:

-

Pyrrolidine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (TEA)

-

Dichloromethane (DCM)

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware, magnetic stirrer, separatory funnel, rotary evaporator

Procedure:

-

Dissolve pyrrolidine (1.0 eq) in DCM (to achieve a concentration of approx. 0.5 M).

-

To the stirred solution, add triethylamine (1.1 eq).

-

Cool the mixture to 0 °C using an ice bath.

-

Add a solution of Boc₂O (1.05 eq) in a minimal amount of DCM dropwise over 15-20 minutes.

-

Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring by TLC until the starting material is consumed.

-

Quench the reaction by adding water. Transfer the mixture to a separatory funnel.

-

Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification via vacuum distillation or flash chromatography is typically not required for this clean reaction, yielding N-Boc-pyrrolidine as a colorless oil.

Protocol 2: Boc Deprotection of N-Boc-pyrrolidine

The choice between TFA and HCl often depends on the desired salt form of the final product and the acid sensitivity of other functional groups present in the molecule.[12]

| Parameter | Method A: TFA/DCM | Method B: HCl/Dioxane |

| Reagents | Trifluoroacetic acid, Dichloromethane | 4M HCl in 1,4-Dioxane |

| Temperature | 0 °C to Room Temperature | Room Temperature |

| Reaction Time | 30 minutes - 2 hours | 1 - 4 hours |

| Typical Yield | >90% | >90% |

| Product Form | Pyrrolidinium trifluoroacetate salt | Pyrrolidinium hydrochloride salt |

| Work-up | Evaporation, followed by basic work-up if free amine is desired. | Precipitation and filtration, or evaporation. |

Method A: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)[12][18]

-

Dissolve N-Boc-pyrrolidine (1.0 eq) in anhydrous DCM (approx. 0.2 M).

-

Cool the solution to 0 °C in an ice bath.

-

Add TFA (5-10 eq) dropwise. Vigorous gas evolution (CO₂) will be observed.

-

After the addition is complete, remove the ice bath and stir the reaction at room temperature for 1-2 hours, monitoring by TLC.

-

Upon completion, remove the solvent and excess TFA under reduced pressure. The residue is the pyrrolidinium trifluoroacetate salt.

-

To obtain the free amine, dissolve the residue in DCM and wash carefully with saturated aqueous NaHCO₃ until the aqueous layer is basic. Dry the organic layer and concentrate to yield pyrrolidine.

Method B: Deprotection using Hydrochloric Acid (HCl) in 1,4-Dioxane[3][12]

-

To N-Boc-pyrrolidine (1.0 eq) at room temperature, add a 4M solution of HCl in 1,4-dioxane (5-10 eq).

-

Stir the mixture at room temperature for 1-4 hours. A white precipitate of the hydrochloride salt may form.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, if a precipitate has formed, collect the solid by filtration and wash with a non-polar solvent like diethyl ether. Dry under vacuum to yield pyrrolidine hydrochloride.

-

If no precipitate forms, concentrate the reaction mixture under reduced pressure to obtain the crude salt, which can be triturated with diethyl ether to induce solidification.

Spectroscopic Data for a Representative Boc-Protected Pyrrolidine

The following data for (R)-3-(Boc-amino)pyrrolidine serves as a reference for characterization.[19]

| Technique | Data | Assignment |

| ¹H NMR (CDCl₃, 400 MHz) | δ ~4.0 (br s, 1H) | NH (carbamate) |

| δ ~3.5 - 3.0 (m, 3H) | CH₂, CH (pyrrolidine) | |

| δ ~2.8 (m, 2H) | CH₂ (pyrrolidine) | |

| δ ~2.0 & ~1.6 (m, 2H) | CH₂ (pyrrolidine) | |

| δ 1.44 (s, 9H) | C(CH₃)₃ (Boc) | |

| ¹³C NMR (CDCl₃, 100 MHz) | δ ~155 ppm | C=O (carbamate) |

| δ ~79 ppm | C (CH₃)₃ (Boc) | |

| δ ~57 ppm | CH (pyrrolidine) | |

| δ ~46 ppm | CH₂ (pyrrolidine) | |

| δ ~45 ppm | CH₂ (pyrrolidine) | |

| δ ~32 ppm | CH₂ (pyrrolidine) | |

| δ 28.7 ppm | C(C H₃)₃ (Boc) | |

| IR Spectroscopy (ATR) | ~3350 cm⁻¹ (Medium) | N-H Stretch (amine) |

| 2970 - 2850 cm⁻¹ (Strong) | C-H Stretch (alkane) | |

| ~1690 cm⁻¹ (Strong) | C=O Stretch (carbamate) |

Conclusion